molecular formula C11H11NS2 B14914316 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole

Katalognummer: B14914316
Molekulargewicht: 221.3 g/mol
InChI-Schlüssel: FOPPSLAZJXXOJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a cyclopropyl group and a 5-methylthiophen-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thioamide and a haloketone. For example, the reaction between 2-bromo-1-(5-methylthiophen-2-yl)ethanone and cyclopropylthioamide under basic conditions can yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl and 5-methylthiophen-2-yl groups can enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole
  • 2-Cyclopropyl-4-(5-methylthiophen-2-yl)oxazole
  • 2-Cyclopropyl-4-(5-methylthiophen-2-yl)imidazole

Uniqueness

This compound is unique due to the presence of both a cyclopropyl group and a 5-methylthiophen-2-yl group on the thiazole ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H11NS2

Molekulargewicht

221.3 g/mol

IUPAC-Name

2-cyclopropyl-4-(5-methylthiophen-2-yl)-1,3-thiazole

InChI

InChI=1S/C11H11NS2/c1-7-2-5-10(14-7)9-6-13-11(12-9)8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI-Schlüssel

FOPPSLAZJXXOJT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)C2=CSC(=N2)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.